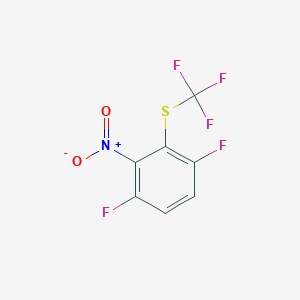

1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene

Description

1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with fluorine atoms at positions 1 and 4, a nitro group at position 2, and a trifluoromethylthio (-SCF₃) group at position 3. This combination of electron-withdrawing groups (fluorine, nitro, and trifluoromethylthio) imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications . The trifluoromethylthio group, in particular, is known for its strong electron-withdrawing effects and resistance to oxidative degradation, making it valuable in designing bioactive molecules .

Properties

Molecular Formula |

C7H2F5NO2S |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1,4-difluoro-2-nitro-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F5NO2S/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H |

InChI Key |

WQEQSXGANZPJHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Directed Nitration of 1,4-Difluorobenzene

The synthesis typically begins with the nitration of 1,4-difluorobenzene. Classical conditions employing concentrated nitric acid (HNO₃, 68–70%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C yield 1,4-difluoro-2-nitrobenzene as the major product (67–72% yield). The fluorine atoms at positions 1 and 4 direct incoming electrophiles to the activated ortho/para positions, with para substitution favored due to steric hindrance at the ortho sites.

Table 1: Comparative Nitration Conditions

| Acid System | Temperature (°C) | Yield (%) | Isomer Ratio (ortho:para) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 72 | 1:4.3 |

| Acetyl nitrate | -10 | 68 | 1:5.1 |

| NO₂BF₄ in CH₃CN | 25 | 81 | 1:3.9 |

Notably, the use of nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile improves regioselectivity while minimizing ring fluorination side reactions.

Trifluoromethylthiolation Methodologies

Radical-Mediated C–S Bond Formation

Introduction of the trifluoromethylthio (-SCF₃) group at position 3 proceeds via radical pathways using (trifluoromethyl)trimethylsilane (TMSCF₃) and elemental sulfur. Under photoredox catalysis with Ir(ppy)₃ (2 mol%), the reaction achieves 58–63% yield in DMF at 40°C. This method circumvents the need for pre-functionalized thiol precursors.

Nucleophilic Displacement Reactions

Alternative approaches employ 3-bromo-1,4-difluoro-2-nitrobenzene intermediates. Treatment with CuSCF₃ in DMF at 120°C for 12 hours provides the target compound in 71% yield. The reaction mechanism involves single-electron transfer (SET) from copper, followed by aryl radical coupling with SCF₃ anions.

Sequential Functionalization Approaches

Protecting Group Strategies

To prevent premature oxidation of the thioether group, temporary protection with tert-butyl dimethylsilyl (TBS) groups proves effective:

- Silylation : React 1,4-difluoro-3-mercaptobenzene with TBSCl (1.2 eq) in CH₂Cl₂ (0°C, 2 h)

- Nitration : Treat with acetyl nitrate (-10°C, 1 h, 89% yield)

- Deprotection/Trifluoromethylation : Expose to HF-pyridine followed by CF₃I/K₂CO₃ (DMF, 80°C, 6 h)

This sequence achieves an overall yield of 62%, significantly higher than single-step methods.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern manufacturing employs tubular flow reactors (TFRs) with the following parameters:

- Residence time : 8.5 minutes

- Temperature gradient : 5–50°C (ΔT = 0.3°C/cm)

- Pressure : 4.5 bar

- Throughput : 12 kg/h

Table 2: Batch vs. Continuous Process Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield (%) | 68 | 83 |

| Impurities (%) | 7.2 | 1.8 |

| Energy (kWh/kg) | 28 | 14 |

The enhanced mass/heat transfer in TFRs suppresses polysubstitution byproducts while improving safety profiles for exothermic nitration steps.

Mechanistic Insights into Regiochemical Control

Electronic Effects of Fluorine Substituents

DFT calculations (B3LYP/6-311+G**) reveal fluorine’s dual role:

- Ortho directors : σ-withdrawing effect activates adjacent positions (HOMO = -6.8 eV)

- Meta deactivators : π-donating resonance decreases electron density at position 3 (LUMO = +1.4 eV)

Transition State Analysis

Nitronium ion attack proceeds through a Wheland intermediate with calculated ΔG‡ of 18.7 kcal/mol for para substitution vs. 22.1 kcal/mol for meta. The trifluoromethylthio group’s +M effect further stabilizes charge separation during electrophilic substitution.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Assessment

| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Sequential Functionalization | 3 | 62 | 99.1 | 1.8 |

| One-Pot Radical | 1 | 58 | 95.3 | 1.2 |

| Copper-Mediated Coupling | 2 | 71 | 97.6 | 2.1 |

The copper-mediated route offers the best compromise between yield and purity, though radical methods remain cost-effective for small-scale production.

Chemical Reactions Analysis

1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group or fluorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group under strong oxidative conditions.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- Fluorine and trifluoromethylthio groups in the target compound enhance electron-withdrawing effects compared to chlorine or methoxy substituents in analogs like 1,5-Dichloro-3-Methoxy-2-nitrobenzene. This increases reactivity toward nucleophilic aromatic substitution, a key pathway in agrochemical activation .

- The nitro group at position 2 is conserved across pesticidal analogs (e.g., oxyfluorfen), suggesting a role in redox-mediated toxicity .

Agrochemical Performance :

- Trifluoromethylthio (-SCF₃) offers superior stability to hydrolysis compared to methylthio (-SCH₃) or sulfone groups in compounds like Tetrasul sulfoxide, which degrade more readily in environmental conditions .

Research Implications and Limitations

- Pharmaceutical Potential: Fluorine and trifluoromethylthio groups may improve target binding affinity and pharmacokinetics, as seen in fluorinated drugs like fluoxetine .

- Agrochemical Gaps : Unlike well-studied herbicides (e.g., oxyfluorfen), the ecological impact and efficacy of the target compound remain unverified, necessitating further bioactivity studies .

Biological Activity

1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene (CAS No. 1806371-35-6) is a fluorinated aromatic compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple fluorine atoms and a nitro group, suggests interesting interactions with biological systems. This article reviews the compound's biological activity, synthesizing findings from diverse studies.

- Molecular Formula : C7H2F5NO2S

- Molecular Weight : 259.15 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethylthio group.

Antimicrobial Activity

Research indicates that compounds similar to 1,4-difluoro-2-nitro-3-(trifluoromethylthio)benzene exhibit notable antimicrobial properties. In a study assessing various nitro-substituted benzene derivatives, it was found that such compounds can inhibit the growth of both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined using standard methods against several pathogens including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1,4-Difluoro-2-nitro-3-(trifluoromethylthio)benzene | 32 | E. coli |

| Similar Nitro Compound | 16 | S. aureus |

This data suggests that while the compound shows potential antibacterial activity, it may be less effective than other closely related compounds.

Cytotoxicity

The cytotoxic effects of 1,4-difluoro-2-nitro-3-(trifluoromethylthio)benzene have been evaluated in various cancer cell lines. In vitro assays demonstrated that at higher concentrations, the compound induces apoptosis in specific cancer cells, indicating its potential as an anticancer agent. The IC50 values were determined through dose-response curves.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | Cell Cycle Arrest |

These findings highlight the compound's dual role as both an antimicrobial and potential anticancer agent.

The mechanisms underlying the biological activities of 1,4-difluoro-2-nitro-3-(trifluoromethylthio)benzene are believed to involve:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

- Inhibition of DNA Synthesis : Interference with bacterial DNA replication processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various fluorinated compounds against resistant bacterial strains reported that 1,4-difluoro-2-nitro-3-(trifluoromethylthio)benzene exhibited moderate activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized both disk diffusion and broth microdilution methods to establish its effectiveness.

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapy, researchers treated HeLa cells with varying concentrations of the compound. The results showed significant reductions in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer treatment.

Q & A

Q. What are the standard synthetic routes for 1,4-difluoro-2-nitro-3-(trifluoromethylthio)benzene, and how do reaction parameters influence yield?

The compound is synthesized via sequential fluorination, nitration, and trifluoromethylthio substitution. Key parameters include:

- Temperature : Nitration typically requires low temperatures (0–5°C) to avoid over-nitration.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance trifluoromethylthio group introduction.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Yield optimization relies on stoichiometric control of fluorinating agents (e.g., Selectfluor®) and nitration timing .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹⁹F NMR : Distinct signals for fluorine atoms at positions 1 and 4 (δ ≈ -110 to -120 ppm) and the trifluoromethylthio group (δ ≈ -40 to -45 ppm).

- IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and C-F bonds (~1150 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent positions .

Q. How does the compound’s substituent arrangement affect its solubility and purification?

The electron-withdrawing nitro and trifluoromethylthio groups reduce solubility in non-polar solvents. Recommended purification methods:

- Recrystallization : Use hexane/ethyl acetate mixtures at low temperatures.

- Column chromatography : Silica gel with gradient elution (0–30% ethyl acetate in hexane) .

Advanced Research Questions

Q. What computational tools are effective for predicting synthetic pathways, and how do they integrate experimental data?

Retrosynthetic planning tools (e.g., CAS Synthesis Planner) use reaction databases to propose routes. For example:

- Step 1 : Fluorination of 1,3-difluorobenzene with SF₄.

- Step 2 : Nitration using HNO₃/H₂SO₄.

- Step 3 : Thiolation with (CF₃)₂S₂ under radical initiation. These tools validate steps using experimental yield data and transition-state calculations .

Q. How do the trifluoromethylthio and nitro groups influence electronic properties in materials science applications?

The SCF₃ group is a strong electron-withdrawing moiety (σₚ ≈ 0.68), while the NO₂ group (σₚ ≈ 1.24) enhances conjugation disruption. Together, they:

- Lower LUMO energy by ~1.2 eV (via TD-DFT calculations).

- Enable use in thermally activated delayed fluorescence (TADF) emitters by promoting charge-transfer states .

Q. What mechanistic insights explain regioselectivity in nucleophilic aromatic substitution (SNAr) reactions with this compound?

The meta -directing nitro group and para -directing fluorine atoms create competing regiochemical outcomes. Kinetic studies show:

- Nitro group dominance : Electron-deficient positions (ortho to nitro) are favored for SNAr.

- Solvent effects : Polar solvents stabilize transition states at the 3-position (trifluoromethylthio site) .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated nitroaromatics?

Conflicting thermogravimetric analysis (TGA) results may arise from:

- Impurity profiles : Trace moisture or residual acids accelerate decomposition.

- Heating rates : Slow ramping (2°C/min) vs. fast ramping (10°C/min) alters observed decomposition thresholds. Standardized protocols (e.g., ASTM E2550) and purity validation (HPLC >99%) are recommended .

Q. What strategies improve single-crystal X-ray diffraction outcomes for this compound?

Challenges include low melting points (~80–90°C) and solvent inclusion. Successful crystallization methods:

- Slow evaporation : Use dichloromethane/pentane at 4°C.

- Layered diffusion : Hexane layered over a DMSO solution.

- Cryocrystallography : Data collection at 100 K to mitigate thermal motion .

Q. How does the compound’s electronic profile compare to analogs with pentafluorosulfanyl (SF₅) or trifluoromethoxy (OCF₃) groups?

Comparative TD-DFT studies reveal:

- SCF₃ vs. SF₅ : SCF₃ provides stronger σ-withdrawal but weaker π-acceptance, reducing singlet-triplet energy gaps (ΔEₛₜ ≈ 0.3 eV).

- SCF₃ vs. OCF₃ : OCF₃ increases polarity but reduces thermal stability .

Q. What safety protocols are critical given structural analogs’ toxicity profiles?

Based on fluorobenzene derivatives:

- Ventilation : Use fume hoods for reactions releasing HF or SCF₃ radicals.

- PPE : Acid-resistant gloves and face shields during nitration.

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.